molecular formula C11H10BrNO2 B126228 N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 158205-18-6

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B126228
CAS RN: 158205-18-6
M. Wt: 268.11 g/mol
InChI Key: YHERMLQVYMECSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioxotrizoic acid is a derivative of 3,5-diaminopolyhalobenzoic acid, specifically acylated with three iodine atoms. It was patented by Sterling Drug Inc. as an X-ray contrast agent for liver and spleen imaging . The molecular formula of ioxotrizoic acid is C11H9I3N2O5, and it has a molecular weight of 629.913 .

Scientific Research Applications

Ioxotrizoic acid has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” are not explicitly mentioned in the sources. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product .

Mechanism of Action

The primary mechanism of action of ioxotrizoic acid as an X-ray contrast agent involves its high atomic number iodine atoms, which absorb X-rays effectively. This absorption enhances the contrast of the images, allowing for better visualization of the liver and spleen. The compound does not undergo significant metabolic changes in the body and is excreted unchanged .

Similar Compounds:

Uniqueness: Ioxotrizoic acid is unique due to its specific acylation pattern and the presence of three iodine atoms, which provide high contrast in imaging studies. Its chemical structure allows for effective imaging of the liver and spleen, making it a valuable tool in diagnostic radiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ioxotrizoic acid involves the acylation of 3,5-diaminopolyhalobenzoic acidThe reaction conditions often involve the use of acetic anhydride and other acylating agents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of ioxotrizoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ioxotrizoic acid primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can be facilitated by nucleophiles that replace the iodine atoms under specific conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are derivatives of ioxotrizoic acid where the iodine atoms are replaced by other functional groups, leading to compounds with varied biological and chemical properties .

properties

IUPAC Name

N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHERMLQVYMECSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433874
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158205-18-6
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-acetylamino-6-bromoindane (43.0 g, 0.17 mol) in glacial acetic acid (400 mL) at 50°-55° C. was added dropwise a solution of chromium trioxide (70.0 g, 0,7 mol) in 50% aqueous acetic acid (400 mL) over a period of 30 min. After further stirring for 15 min, the mixture was cooled to 0° C. and quenched with 2-propanol (100 mL). Solvent was removed in vacuo. The residue was diluted with water (1 L) and extracted with ethyl acetate (2×500 mL). The combined ethyl acetate layer was washed with 0.5M aqueous NaOH (1 L), brine, dried over anhydrous MgSO4 and concentrated to give 36 g (80%) of the title compound as a light brown solid which was contaminated with about 10% of 5-bromo-6-acetylamino- 1-indanone. 1H NMR (CDCl3); δ8.60 (1H, s), 7.90 (1H, s), 7.90 (1H, s), 3.10 (2H, t), 2.70 (2H, t), 2.30 (3H, s).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.